![molecular formula C8H7BrClNO B1384602 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride CAS No. 1937349-21-7](/img/structure/B1384602.png)
4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride
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Overview
Description
4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride is a chemical compound with the molecular formula C8H7BrClNO. It has a molecular weight of 248.5 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride consists of a benzene ring substituted with a bromo group, a hydroxy group, a methyl group, and a carbonimidoyl chloride group .Physical And Chemical Properties Analysis
The boiling point of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride is predicted to be 340.4±52.0 °C. Its density is predicted to be 1.59±0.1 g/cm3. The pKa value is predicted to be 10.30±0.70 .Scientific Research Applications
Synthesis Enhancements
- Sonication enhances the synthesis of di-p-tolylsulfane from the reaction of 4-bromo-1-methylbenzene (BMB) with sodium sulfide using multi-site phase-transfer catalysts and ultrasonic irradiation in a liquid-liquid condition, showing the potential for improved efficiency in chemical synthesis processes (Abimannan, Selvaraj, & Rajendran, 2015).
Catalytic Reactions
- HCl-catalyzed photoreduction of 4-bromonitrobenzene involves radical intermediates, demonstrating the importance of halogen-substituted methylbenzenes in chemical reaction mechanisms (Wubbels, Snyder, & Coughlin, 1988).
Thermodynamics and Physical Properties
- A study of the thermochemistry of halogen-substituted methylbenzenes, including 4-bromo-1-methylbenzene, provides insights into vapor pressures, fusion, sublimation enthalpies, and formation enthalpies, contributing to our understanding of these compounds' physical properties (Verevkin et al., 2015).
Environmental Chemistry and Microbiology
- Research on Alcaligenes denitrificans NTB-1 indicates its use in the hydrolytic dehalogenation of 4-bromo- and 4-iodobenzoate, suggesting potential applications in environmental remediation and biodegradation of halogenated aromatic compounds (van den Tweel, Kok, & de Bont, 1987).
Industrial Applications
- N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) is synthesized from 2-methylbenzenamine, showing microbiocidal activity in coatings, pointing to its potential use in industrial applications (Yu-hong & Joint, 2002).
Safety And Hazards
The safety data sheet for a similar compound, 4-Bromo-2-methylbenzene-1-sulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s reasonable to expect that 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride may have similar hazards.
properties
IUPAC Name |
(1E)-4-bromo-N-hydroxy-2-methylbenzenecarboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPYKKFTCUEOC-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)/C(=N\O)/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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